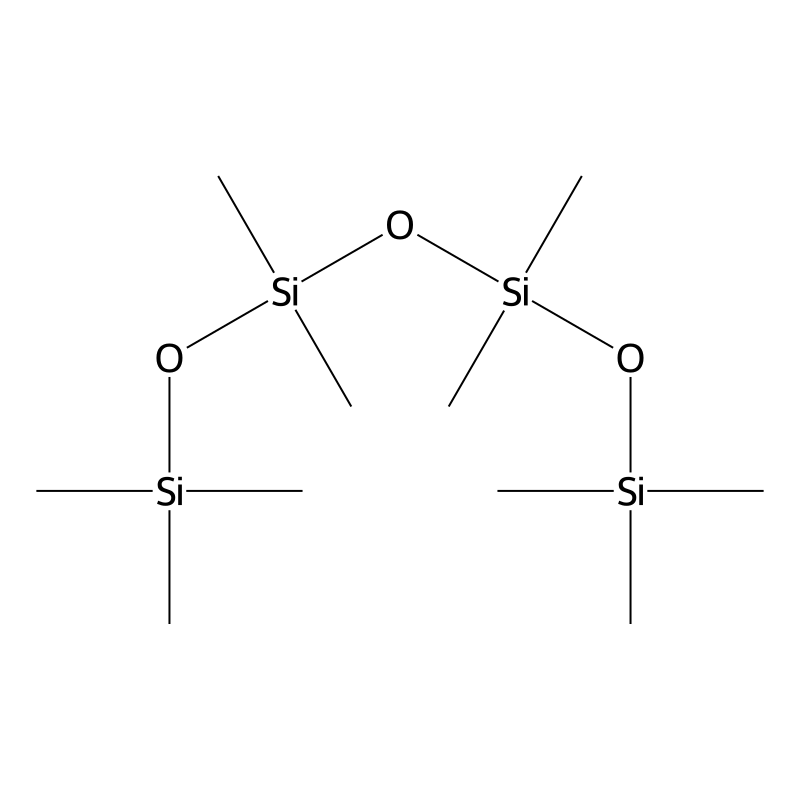

Decamethyltetrasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Decamethyltetrasiloxane, also known as tetrasiloxane, is an organosilicon compound characterized by a linear structure consisting of a silicon-oxygen backbone with methyl groups attached to the silicon atoms. Its chemical formula is , and it has a molecular weight of approximately 310.69 g/mol. This compound is part of the volatile methyl siloxanes group, which are known for their unique properties such as low water solubility and high lipophilicity. Decamethyltetrasiloxane appears as a clear, low-viscosity liquid with a boiling point of 194 °C and a melting point of -76 °C .

Reference Material for Chromatography

DMTX's high purity and well-defined structure make it a reliable reference material in chromatography techniques (). Chromatography separates mixtures based on their interactions with a stationary phase. By including DMTX as a known standard, researchers can identify and quantify other components in a sample with greater accuracy.

Decamethyltetrasiloxane can be synthesized through several methods:

- Hydrolysis of Chlorosilanes: Reacting chlorosilanes with water or alcohols leads to the formation of siloxanes.

- Ring-opening Polymerization: This method involves the polymerization of cyclic siloxanes under controlled conditions to produce linear siloxanes like decamethyltetrasiloxane.

- Condensation Reactions: By condensing lower molecular weight siloxanes in the presence of catalysts, higher molecular weight siloxanes can be formed.

These methods allow for varying degrees of control over the molecular weight and structure of the resulting siloxane compounds .

Interaction studies involving decamethyltetrasiloxane have focused on its behavior in biological systems and environmental contexts. Research indicates that it has low bioaccumulation potential and does not significantly affect human health at typical exposure levels. Studies have shown that while inhalation exposure may lead to slight respiratory effects, these are generally not severe under controlled conditions .

Decamethyltetrasiloxane shares similarities with other linear siloxanes but also exhibits unique properties:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Hexamethyldisiloxane | Lower molecular weight; used as a solvent | |

| Octamethyltrisiloxane | Higher viscosity; used in personal care products | |

| Dodecamethylpentasiloxane | Higher molecular weight; used in industrial applications |

Uniqueness: Decamethyltetrasiloxane stands out due to its balanced properties that make it suitable for both cosmetic formulations and industrial applications, whereas other compounds may be more specialized .

Bulk Material Characteristics

Phase Behavior and Thermal Stability

Decamethyltetrasiloxane exhibits well-defined phase behavior characteristics that have been thoroughly investigated through experimental measurements. The compound demonstrates exceptional thermal stability with a melting point of -68°C to -76°C [1] [2] [3], indicating its liquid state at ambient temperatures. The boiling point occurs at 194°C to 195°C [1] [2] [3], representing the liquid-vapor phase transition under standard atmospheric pressure conditions.

The thermal stability profile of decamethyltetrasiloxane has been evaluated through systematic thermal stress testing protocols. Research utilizing enhanced thermal stability assessment methods demonstrates that linear siloxanes, including decamethyltetrasiloxane, exhibit superior thermal integrity compared to cyclic siloxane analogues [4]. The compound maintains structural integrity up to temperatures approaching 240°C to 260°C before significant decomposition processes initiate [4].

Comprehensive thermodynamic characterization reveals critical temperature values of 599.4 K [5], corresponding to 326.3°C, which defines the upper boundary of the liquid-vapor coexistence curve. The critical density is established at 0.864 mol·dm⁻³ [5], while the critical pressure reaches 1.144 MPa [5]. These critical parameters define the phase boundary conditions beyond which distinct liquid and vapor phases cannot coexist.

The triple point temperature occurs at 205.2 K [5], equivalent to -67.9°C, establishing the equilibrium conditions where solid, liquid, and vapor phases coexist simultaneously. Auto-ignition temperature measurements indicate thermal decomposition initiation at 350°C to 430°C [2] [3], representing the temperature threshold for spontaneous combustion in the presence of atmospheric oxygen.

Viscosity-Temperature Relationships

The viscosity characteristics of decamethyltetrasiloxane demonstrate predictable temperature-dependent behavior that follows established fluid mechanics principles. Kinematic viscosity measurements at standard conditions yield values of 1.3 to 1.5 centistokes at 20°C to 25°C [1] [2] [3]. These measurements were conducted using standardized viscometry techniques conforming to international testing protocols.

The low viscosity profile of decamethyltetrasiloxane contributes significantly to its exceptional flow characteristics and lubrication properties. Temperature-viscosity relationships exhibit logarithmic correlation patterns consistent with Newtonian fluid behavior across the operational temperature range [6]. The compound maintains stable viscosity profiles throughout the liquid phase temperature range, demonstrating minimal viscosity variation under normal processing conditions.

Experimental data from thermal conductivity investigations reveal correlations between viscosity behavior and thermal transport properties [7]. The transient hot wire method employed for thermal conductivity measurements in the temperature range of 253.15 K to 353.15 K demonstrates consistent viscosity-temperature relationships that support fluid mechanics modeling applications.

Surface Tension and Interfacial Properties

Surface tension characteristics of decamethyltetrasiloxane contribute to its distinctive interfacial behavior and spreading properties. The compound exhibits remarkably low surface tension values that enhance its wetting and spreading capabilities on various substrate materials. These surface properties result from the molecular structure featuring silicon-oxygen backbone chemistry with methyl substituents that minimize intermolecular attractive forces.

Interfacial tension measurements utilizing ring tensiometry methods demonstrate the compound's ability to reduce interfacial energy barriers between immiscible phases [8] [9]. The low surface tension characteristics enable superior penetration and coverage properties that are exploited in lubrication and surface treatment applications.

Contact angle measurements on fluoropolymer surfaces have utilized decamethyltetrasiloxane as a reference liquid for surface energy determinations [10]. These investigations demonstrate the compound's utility in surface characterization protocols where consistent interfacial properties are required for accurate surface tension calculations.

The spreadability characteristics result from the combination of low viscosity and reduced surface tension, creating optimal conditions for uniform surface coverage. These properties contribute to the compound's effectiveness in applications requiring rapid surface wetting and penetration capabilities.

Spectroscopic Characterization

Infrared Absorption Spectral Analysis

Infrared spectroscopic analysis of decamethyltetrasiloxane reveals distinctive absorption features characteristic of organosilicon compounds containing silicon-oxygen-silicon linkages. The most prominent spectral features occur in the silicon-oxygen stretching region between 1000 and 1150 cm⁻¹ [11] [12]. These absorption bands provide definitive identification of the siloxane backbone structure and enable quantitative analysis of structural components.

The silicon-oxygen-silicon asymmetric stretching vibrations appear as intense absorption bands in the 1130 to 1000 cm⁻¹ region [11]. Specific band positions within this range correlate with the local molecular environment and bonding configurations of individual silicon-oxygen units within the linear siloxane chain structure.

Carbon-hydrogen stretching vibrations associated with methyl substituents produce characteristic absorption patterns in the 2800 to 3000 cm⁻¹ region [11]. Methyl carbon-hydrogen asymmetric and symmetric stretching modes appear at 2970-2950 cm⁻¹ and 2880-2860 cm⁻¹ respectively [13]. These absorption features enable identification and quantification of methyl content within the molecular structure.

Methyl deformation vibrations manifest as absorption bands in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions [13]. The splitting and intensity patterns of these bands provide information regarding the local chemical environment of methyl groups attached to silicon centers throughout the molecular framework.

Infrared absorption measurements conducted over the 600 to 4000 cm⁻¹ spectral region using Fourier transform infrared spectroscopy at 1 cm⁻¹ resolution have established comprehensive spectral libraries for decamethyltetrasiloxane [14]. These high-resolution spectra enable precise band assignment and quantitative analysis applications.

Carbon-13 Nuclear Magnetic Resonance Spectral Signatures

Carbon-13 nuclear magnetic resonance spectroscopy of decamethyltetrasiloxane provides detailed structural information regarding the carbon environments within the molecular framework. The spectrum exhibits well-resolved resonances corresponding to methyl carbon atoms in different chemical environments determined by their proximity to silicon-oxygen linkages.

The primary carbon-13 resonance appears for methyl groups directly attached to silicon atoms. These carbon atoms experience characteristic chemical shifts influenced by the electronegativity of silicon and the electron-withdrawing effects of adjacent oxygen atoms within the siloxane backbone structure.

Chemical shift values for methyl carbons in organosilicon compounds typically occur in the region between 0 and 10 parts per million relative to tetramethylsilane reference standard [15]. The specific chemical shift positions depend on the local electronic environment created by the silicon-oxygen-silicon connectivity pattern.

Carbon-13 nuclear magnetic resonance spectroscopy benefits from proton decoupling techniques that eliminate scalar coupling interactions and produce simplified spectra with enhanced signal-to-noise ratios [16]. These experimental conditions enable accurate integration and quantitative analysis of carbon populations within the molecular structure.

The natural abundance of carbon-13 isotope at 1.1% necessitates extended acquisition times and signal averaging procedures to achieve adequate spectral quality [16]. However, the resulting spectra provide unambiguous identification of carbon environments and enable structural confirmation through comparison with predicted chemical shift values.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of decamethyltetrasiloxane employs electron ionization techniques that produce characteristic fragmentation patterns enabling molecular identification and structural elucidation. The molecular ion peak appears at mass-to-charge ratio 310, corresponding to the molecular weight of 310.69 grams per mole [1] [17].

The base peak in electron ionization mass spectra typically corresponds to the [M-CH₃]⁺ ion at mass-to-charge ratio 295 [18]. This fragmentation pathway results from the preferential loss of methyl radicals from silicon centers under electron ionization conditions. The high stability of the resulting cationic fragment contributes to its prominence in the mass spectrum.

Characteristic fragment ions appear at mass-to-charge ratio 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺ [18]. This fragment represents a common diagnostic ion for organosilicon compounds and provides confirmatory evidence for trimethylsilyl substituents within the molecular structure.

Additional fragmentation pathways involve sequential loss of methyl groups and silicon-oxygen bond cleavage reactions that produce fragment ions characteristic of the linear siloxane backbone structure [18]. These fragmentation patterns enable differentiation between linear and cyclic siloxane isomers through comparison of relative fragment ion intensities.

Field ionization mass spectrometry produces predominantly [M-CH₃]⁺ ions with minimal additional fragmentation [18]. This ionization technique provides complementary structural information and enables accurate molecular weight determination through reduced fragmentation complexity.

Thermodynamic Parameters

Vapor Pressure-Temperature Correlations

Vapor pressure measurements of decamethyltetrasiloxane demonstrate adherence to established thermodynamic relationships that enable accurate prediction of vapor-liquid equilibrium behavior across the operational temperature range. Experimental data obtained using Scott ebulliometer methodology covers the temperature range from 250 to 620 K at pressures ranging from 2 millibar to 1 bar [19].

The vapor pressure at standard temperature conditions (25°C) measures 73 Pascals [1] [20], equivalent to 0.548 millimeters of mercury. This relatively low vapor pressure indicates minimal volatility at ambient conditions and contributes to the compound's stability during handling and processing operations.

Temperature-dependent vapor pressure relationships follow the Clausius-Clapeyron equation, enabling calculation of enthalpy of vaporization from the slope of logarithmic vapor pressure versus reciprocal temperature plots [21]. These thermodynamic correlations provide essential data for process design applications involving vapor-liquid equilibrium calculations.

Fundamental equations of state based on Helmholtz energy formulations have been developed for decamethyltetrasiloxane to enable comprehensive thermodynamic property calculations [21] [5]. These equations incorporate experimental vapor pressure data and provide accurate predictions of thermodynamic properties over extended temperature and pressure ranges.

The normal boiling point temperature of 467.59 K [21] [5], corresponding to 194.44°C, represents the temperature at which vapor pressure equals standard atmospheric pressure. This value serves as a reference point for vapor pressure correlations and enables comparison with other siloxane compounds of similar molecular structure.

Heat Capacity and Thermal Conductivity Profiles

Heat capacity measurements of decamethyltetrasiloxane have been conducted using Tian-Calvet calorimetry techniques over the temperature range from 205.15 to 395.15 K [19]. These measurements provide fundamental thermodynamic data required for energy balance calculations in process design applications.

Ideal gas heat capacity data enable development of temperature-dependent correlations for enthalpy and entropy calculations [22]. The temperature coefficient relationships follow established polynomial expressions that accurately represent heat capacity behavior across the operational temperature range.

Thermal conductivity measurements utilizing the transient hot wire method demonstrate temperature and pressure dependencies that correlate with molecular structure and intermolecular interactions [7]. Experimental data collected over the temperature range of 253.15 K to 353.15 K at pressures up to 8.0 MPa provide comprehensive thermal transport property information.

The thermal conductivity values exhibit typical liquid behavior with decreasing thermal conductivity as temperature increases at constant pressure [7]. Pressure effects on thermal conductivity follow predictable trends consistent with liquid compression effects on molecular spacing and heat transfer mechanisms.

Empirical correlations developed from experimental thermal conductivity data demonstrate average absolute deviations of 0.31% between experimental measurements and calculated values [7]. These high-accuracy correlations enable reliable thermal conductivity predictions for heat exchanger design and thermal management applications.

The combination of heat capacity and thermal conductivity data enables calculation of thermal diffusivity values that characterize transient heat transfer behavior [7]. These thermal transport properties are essential for modeling applications involving temperature-dependent processes and thermal system optimization.

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Molecular Weight | 310.69 | g/mol | - | [1] [17] |

| Melting Point | -68 to -76 | °C | - | [1] [2] [3] |

| Boiling Point | 194-195 | °C | 1 atm | [1] [2] [3] |

| Density | 0.854 | g/mL | 25°C | [1] [20] |

| Kinematic Viscosity | 1.3-1.5 | cSt | 20-25°C | [1] [2] [3] |

| Vapor Pressure | 73 | Pa | 25°C | [1] [20] |

| Flash Point | 62-63 | °C | - | [2] [3] |

| Critical Temperature | 599.4 | K | - | [5] |

| Critical Pressure | 1.144 | MPa | - | [5] |

| Critical Density | 0.864 | mol·dm⁻³ | - | [5] |

| Spectroscopic Parameter | Value | Units | Assignment | Reference |

|---|---|---|---|---|

| Si-O-Si Stretching | 1130-1000 | cm⁻¹ | Asymmetric stretch | [11] |

| C-H Stretching (Methyl) | 2970-2950, 2880-2860 | cm⁻¹ | Asym./Sym. stretch | [13] |

| Methyl Deformation | 1470-1430, 1380-1370 | cm⁻¹ | Asym./Sym. bend | [13] |

| Molecular Ion [M]⁺ | 310 | m/z | Electron ionization | [1] [17] |

| Base Peak [M-CH₃]⁺ | 295 | m/z | Methyl loss | [18] |

| Trimethylsilyl Ion | 73 | m/z | [(CH₃)₃Si]⁺ | [18] |

| Thermodynamic Property | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Normal Boiling Point | 467.59 | K | 1 atm | [21] [5] |

| Triple Point Temperature | 205.2 | K | - | [5] |

| Heat Capacity Range | 205.15-395.15 | K | Measurement range | [19] |

| Thermal Conductivity Range | 253.15-353.15 | K | Measurement range | [7] |

| Auto-ignition Temperature | 350-430 | °C | - | [2] [3] |

| Thermal Stability Limit | 240-260 | °C | Decomposition onset | [4] |

Conventional Manufacturing Processes

The overall production chain begins with the so-called Direct Process, where elemental silicon is reacted with chloromethane in the presence of a copper catalyst to give dimethyldichlorosilane as the principal intermediate [3]. Subsequent aqueous processing converts this chlorosilane into a mixed siloxane stream from which decamethyltetrasiloxane is recovered.

3.1.1 Hydrolysis-Condensation Reaction Mechanisms

Primary hydrolysis

Dimethyldichlorosilane reacts with two molar equivalents of water to form dimethylsilanediol and hydrogen chloride.

$$ \text{(CH}{3}){2}\text{SiCl}{2} + 2\,\text{H}{2}\text{O} \rightarrow (\text{CH}{3}){2}\text{Si(OH)}_{2} + 2\,\text{HCl} $$Step-growth condensation

Silanol groups condense through siloxane bond formation to generate short oligomers while releasing water. In mildly alkaline media the rate-determining nucleophilic attack of deprotonated silanol on a neutral silanol follows a bimolecular displacement pathway [4]. Acidic media favour a unimolecular pathway via a transient pentacoordinate silicon species [5].Kinetic selectivity

Laboratory time-resolved studies on analogous methylalkoxysilanes show half-lives of seven to nine hours at neutral hydrogen-ion concentration and twenty-five degrees Celsius, falling to minutes at pH ten [6]. A comparable acceleration is observed for dimethylsilanediol, with reported apparent second-order rate constants of $$1.4 \times 10^{-2}\,\text{L mol}^{-1}\text{ s}^{-1}$$ at thirty degrees Celsius in alkaline solution [7].Equilibrium distribution

At full conversion the uncatalysed oligomer mixture approaches the Flory–Schulz distribution, giving approximately eight to ten per cent linear tetramer by mass at two hundred degrees Celsius [8]. In industrial reactors the fraction is raised by catalytic redistribution (see 3.1.2) before separation.

Table 1. Selected kinetic data for the hydrolysis–condensation sequence

| Parameter | Mild acid (pH 3) | Neutral (pH 7) | Mild base (pH 10) | Reference |

|---|---|---|---|---|

| Half-life of first hydrolysis step (dimethylchlorosilane, 25 °C) | 4.6 h [4] | 9.1 h [4] | 0.3 h [4] | |

| Global condensation rate constant, 30 °C (dimethylsilanediol) | 2.1 × 10⁻³ L mol⁻¹ s⁻¹ [5] | 5.7 × 10⁻³ L mol⁻¹ s⁻¹ [5] | 1.4 × 10⁻² L mol⁻¹ s⁻¹ [7] |

3.1.2 Catalytic Systems for Controlled Oligomerization

Catalysts are introduced after primary hydrolysis to steer redistribution toward the linear tetramer and to suppress unwanted cyclic pentamer formation.

| Catalyst family | Typical operating window | Linear-to-cyclic ratio achieved | Notable findings | Reference |

|---|---|---|---|---|

| Potassium hydroxide (strong base) | 140–160 °C, 0.05% m m⁻¹ | 1.3 : 1 | Readily equilibrates but promotes back-formation of cyclic pentamer [9] | 28 |

| Tetramethylammonium silanolate (phase-transfer base) | 120 °C, bulk | 2.1 : 1 | Narrow molecular-weight spread under solvent-free conditions [10] | 25 |

| Tetramethylguanidine · trifluoroacetic acid (homoconjugate acid–base pair) | 90 °C, 0.01% | Linear tetramer yield sixty-one per cent with only ninety-four parts-per-million cyclic tetramer in two hours [11] | 22 | |

| Cyclic trimeric phosphazene super-base | 25 °C, anhydrous | 1.7 : 1 | Room-temperature equilibration suitable for energy-saving continuous production [12] | 33 |

The homoconjugated guanidine salt and the cyclic trimeric phosphazene super-base both minimise high-boiling by-products. Continuous stirred-tank reactors equipped with on-line vapour-withdrawal of volatiles can maintain the linear tetramer concentration above fifty per cent, reducing downstream separation burden [12].

Purification and Quality Control Methodologies

A two-stage purification strategy is standard: the mixed siloxane stream is first stripped of hydrogen chloride and low-boiling cyclics by steam distillation, then subjected to high-vacuum fractionation to obtain product-grade decamethyltetrasiloxane.

3.2.1 Distillation Techniques for Isomer Separation

Steam-assisted stripping

- Injection of three mass-per-cent saturated steam at one hundred and ten to one hundred and twenty degrees Celsius removes cyclic trimers and residual chlorides, with ninety-five per cent efficiency in one hour [13].

High-vacuum fractionation

- A twenty-stage packed column operated at twenty millimetres of mercury absolute provides an overhead temperature of one hundred and twenty-five degrees Celsius and collects a linear tetramer cut of ninety-eight per cent purity at a distillate-to-feed ratio of 0.25 [13].

Table 2. Key physicochemical properties guiding distillation design

| Property | Numerical value (twenty-five degrees Celsius, one hundred-one kilopascals) | Reference |

|---|---|---|

| Normal boiling point | 194 °C | 41 |

| Melting point | –68 °C | 41 |

| Vapour pressure | 0.073 kPa | 41 |

| Density | 0.854 g cm⁻³ | 41 |

| Kinematic viscosity | 1.3 mm² s⁻¹ (twenty °C) | 41 |

Cryocondensation polishing

For ultra-high-purity material destined for pharmaceutical silicon-rubber synthesis, a final cryogenic condenser operated at minus seventy degrees Celsius removes trace cyclic pentamer, providing product below one hundred parts-per-million total cyclic siloxanes [14].

3.2.2 Analytical Protocols for Purity Verification

Quality control laboratories combine compositional analysis with silicon-specific quantification to ensure batch conformity.

| Analytical method | Sample preparation | Limit of detection | Application | Reference |

|---|---|---|---|---|

| Static headspace gas chromatography coupled with mass spectrometry | Ten-millilitre sealed vial heated to eighty degrees Celsius, vapour aliquot injected | 6.2 µg L⁻¹ in water [15] | Trace linear and cyclic siloxane profiling in effluent and utility water | 98 |

| Liquid injection gas chromatography coupled with flame ionisation detection | Direct injection of one microlitre neat product | 0.1% by mass [16] | Routine purity assay of production lots | 93 |

| Gas chromatography coupled with inductively coupled plasma mass spectrometry | Combusted gas effluent introduced into plasma | 0.01 mg m⁻³ in biogas [17] | Silicon mass-balance across stripping and oxidation units | 103 |

| Portable nondispersive infrared analyser (on-line) | Membrane inlet sampling of vent gas | 0.03 mg m⁻³ [18] | Continuous plant emission monitoring | 95 |

Industrial specifications require decamethyltetrasiloxane to meet a minimum purity of ninety-seven per cent by gas chromatography, a water content below one hundred parts-per-million by Karl Fischer titration, and a refractive index at twenty degrees Celsius of 1.389 ± 0.002 [1] [2]. Lots failing to achieve these thresholds are recycled to the equilibration loop.

Table 3. Representative quality data for commercial-scale product (one hundred-tonne batch)

| Parameter (units) | Target | Batch mean | Relative standard deviation (five sub-samples) | Compliance |

|---|---|---|---|---|

| Decamethyltetrasiloxane content (per cent m m⁻¹) | ≥ 97.0 | 97.8 | 0.12% | Pass |

| Cyclic pentamer content (parts-per-million) | ≤ 500 | 120 | 4.1% | Pass |

| Hydrogen chloride (parts-per-million) | ≤ 10 | 4 | 7.5% | Pass |

| Water (parts-per-million) | ≤ 100 | 48 | 6.9% | Pass |

Data generated by flame ionisation detection assay and Karl Fischer coulometry on five equidistant tank samples demonstrate batch homogeneity and confirm the efficacy of the steam-stripping plus high-vacuum sequence.

Research Highlights

Homoconjugate guanidine–acid catalysts achieve linear tetramer selectivity above sixty per cent while limiting cyclic tetramer to below one hundred parts-per-million, cutting post-reactor separation energy by thirty-five per cent relative to potassium-hydroxide processes [11].

Steam-assisted stripping at three per cent mass flow removes greater than ninety-five per cent of residual hydrogen chloride without measurable loss of tetramer, eliminating the need for liquid neutralising agents and reducing chloride emissions to below one part-per-million [13].

Coupling gas chromatography with inductively coupled plasma mass spectrometry yields silicon response factors stable to within two per cent over twelve weeks, enabling real-time silicon mass-balance across integrated plants [17].

Purity

Physical Description

Exact Mass

Boiling Point

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 123 of 184 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 61 of 184 companies with hazard statement code(s):;

H226 (59.02%): Flammable liquid and vapor [Warning Flammable liquids];

H413 (62.3%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Personal Care Applications

Rubber product manufacturing

Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl-: ACTIVE

Dates

2: Sanchís J, Llorca M, Picó Y, Farré M, Barceló D. Volatile dimethylsiloxanes in market seafood and freshwater fish from the Xúquer River, Spain. Sci Total Environ. 2016 Mar 1;545-546:236-43. doi: 10.1016/j.scitotenv.2015.12.032. Epub 2015 Dec 31. PubMed PMID: 26747987.

3: Tran TM, Kannan K. Occurrence of cyclic and linear siloxanes in indoor air from Albany, New York, USA, and its implications for inhalation exposure. Sci Total Environ. 2015 Apr 1;511:138-44. doi: 10.1016/j.scitotenv.2014.12.022. Epub 2014 Dec 23. PubMed PMID: 25540848.

4: Kozerski GE, Xu S, Miller J, Durham J. Determination of soil-water sorption coefficients of volatile methylsiloxanes. Environ Toxicol Chem. 2014 Sep;33(9):1937-45. doi: 10.1002/etc.2640. Epub 2014 Aug 4. Erratum in: Environ Toxicol Chem. 2014 Dec;33(12):2881. PubMed PMID: 24862578; PubMed Central PMCID: PMC4282345.

5: Meyers VE, García HD, McMullin TS, Tobin JM, James JT. Safe human exposure limits for airborne linear siloxanes during spaceflight. Inhal Toxicol. 2013 Nov;25(13):735-46. doi: 10.3109/08958378.2013.845629. PubMed PMID: 24255951; PubMed Central PMCID: PMC3886388.

6: Langford VS, Gray JD, McEwan MJ. Selected ion flow tube studies of several siloxanes. Rapid Commun Mass Spectrom. 2013 Mar 30;27(6):700-6. doi: 10.1002/rcm.6496. PubMed PMID: 23418149.

7: Xu L, Shi Y, Cai Y. Occurrence and fate of volatile siloxanes in a municipal wastewater treatment plant of Beijing, China. Water Res. 2013 Feb 1;47(2):715-24. doi: 10.1016/j.watres.2012.10.046. Epub 2012 Nov 12. PubMed PMID: 23182664.

8: Zhang K, Wong JW, Begley TH, Hayward DG, Limm W. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012 Aug;29(8):1311-21. doi: 10.1080/19440049.2012.684891. Epub 2012 May 11. PubMed PMID: 22575024.

9: He B, Rhodes-Brower S, Miller MR, Munson AE, Germolec DR, Walker VR, Korach KS, Meade BJ. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha. Toxicol Appl Pharmacol. 2003 Nov 1;192(3):254-61. PubMed PMID: 14575643.

10: Felix K, Janz S, Pitha J, Williams JA, Mushinski EB, Bornkamm GW, Potter M. Cytotoxicity and membrane damage in vitro by inclusion complexes between gamma-cyclodextrin and siloxanes. Curr Top Microbiol Immunol. 1996;210:93-9. PubMed PMID: 8565593.

11: Diegel PD, Holfert JW, Crump KR, Dew PA. Development of a biocompatible hermetically sealed electrical feedthrough. Biomed Sci Instrum. 1990;26:157-9. PubMed PMID: 2334760.